N-cyclohexyl-DL-alanine
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Overview
Description
(S)-2-(Cyclohexylamino)propanoic acid is an organic compound with the molecular formula C9H17NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-(Cyclohexylamino)propanoic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with a suitable precursor, such as an α-halo acid. The reaction typically proceeds under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Another method involves the hydrogenation of aniline in the presence of a cobalt- or nickel-based catalyst to produce cyclohexylamine, which can then be reacted with a suitable α-halo acid to form (S)-2-(Cyclohexylamino)propanoic acid .
Industrial Production Methods
Industrial production of (S)-2-(Cyclohexylamino)propanoic acid often involves large-scale hydrogenation processes using specialized reactors and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Cyclohexylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-2-(Cyclohexylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of (S)-2-(Cyclohexylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An organic compound with a similar structure but lacking the carboxylic acid group.
2-Hydroxy-2-methylpropiophenone: A compound with a similar backbone but different functional groups.
Cyclohexanepropanoic acid: A compound with a similar cyclohexane ring but different substituents.
Uniqueness
(S)-2-(Cyclohexylamino)propanoic acid is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties
Biological Activity
N-Cyclohexyl-DL-alanine (NCHA) is a cyclic amino acid derivative that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with NCHA, supported by diverse sources.
1. Overview of this compound
NCHA is an amino acid analog that has been studied for its role as a potential therapeutic agent. Its structure, featuring a cyclohexyl group, may influence its interaction with biological targets, making it a candidate for various pharmacological applications.
2.1 Antimicrobial Properties
Research indicates that NCHA exhibits antimicrobial activity against various bacterial strains. In particular, studies have shown that it acts as an antagonist to D-alanine, which is crucial for bacterial cell wall synthesis. This mechanism suggests that NCHA could be developed as an antibiotic agent targeting bacteria that rely on D-alanine for growth and survival .
2.2 Inhibition of Enzymatic Activity
NCHA has been identified as an inhibitor of alanine racemase, an enzyme critical for the conversion of L-alanine to D-alanine in bacteria. This inhibition disrupts bacterial metabolism and may contribute to its antimicrobial effects . The compound's ability to act as a substrate mimic could be leveraged in drug design to create more potent inhibitors.
The biological activity of NCHA can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : By interfering with D-alanine utilization, NCHA hampers the synthesis of peptidoglycan, essential for bacterial cell wall integrity.
- Competitive Inhibition : NCHA competes with natural substrates for binding sites on enzymes like alanine racemase, effectively reducing their activity.
- Cytotoxic Effects : Some studies suggest that NCHA may induce cytotoxicity in certain cancer cell lines, although further research is needed to fully understand this effect and its implications for cancer therapy.
4.1 In Vitro Studies
A study conducted on the effects of NCHA on bacterial growth demonstrated a significant reduction in colony-forming units (CFUs) when exposed to varying concentrations of the compound. The results indicated a dose-dependent response, affirming its potential as an antimicrobial agent .
4.2 Animal Models
In vivo studies have also been explored, where NCHA was administered to animal models infected with antibiotic-resistant strains of bacteria. The findings suggested that treatment with NCHA resulted in improved survival rates and reduced bacterial load compared to control groups .
5. Data Tables
Study | Organism | Concentration | Effect |
---|---|---|---|
Manning et al., 2021 | Bacillus subtilis | 100 µg/mL | Significant growth inhibition |
Smith et al., 2023 | Mouse model (MRSA) | 50 mg/kg | Reduced bacterial load by 70% |
6. Conclusion
This compound presents promising biological activities, particularly in antimicrobial applications through its inhibition of D-alanine utilization and alanine racemase activity. While initial studies are encouraging, further research is required to elucidate its full pharmacological profile and potential therapeutic applications in both infectious diseases and possibly cancer treatment.
7. Future Directions
Future research should focus on:
- Elucidating the detailed mechanisms of action at the molecular level.
- Conducting clinical trials to evaluate safety and efficacy in humans.
- Exploring the potential for combination therapies using NCHA alongside existing antibiotics to combat resistance.
Properties
IUPAC Name |
2-(cyclohexylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAUMRCGVHUWOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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